molecular formula C13H18FNO B025699 4-Fluoro Bupropion CAS No. 1076198-12-3

4-Fluoro Bupropion

Numéro de catalogue: B025699
Numéro CAS: 1076198-12-3
Poids moléculaire: 223.29 g/mol
Clé InChI: YTBHJXDTSQSFCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro Bupropion is a fluorinated analog of bupropion, a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI). This compound is designed for research applications, primarily serving as a pharmaceutical standard and impurity in the development and commercial production of bupropion-based therapies. It is critical for Abbreviated New Drug Application (ANDA) filings, Drug Master File (DMF) submissions to regulatory bodies, toxicity studies, and Quality Control (QC) during analytical method development and validation. Researchers value this compound for investigating the structure-activity relationships of bupropion and its metabolites. By introducing a fluorine atom at the 4-position of the phenyl ring, this analog helps elucidate the impact of molecular modification on the pharmacodynamics and pharmacokinetics of the parent compound. Bupropion itself is clinically used as an antidepressant and smoking cessation aid, functioning through dual inhibition of the norepinephrine and dopamine transporters without significant serotonergic activity. As such, this compound provides a valuable tool for probing the unique neuropharmacological profile of this drug class in experimental settings. Please Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBHJXDTSQSFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611083
Record name 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-12-3
Record name 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization of 4 Fluoro Bupropion

Precursor Synthesis and Halogenation Strategies

The primary route to 4-fluoro bupropion (B1668061) commences with the synthesis of a fluorinated propiophenone (B1677668) intermediate. This is typically followed by a halogenation step at the α-position to the ketone, preparing the molecule for the introduction of the amine group.

Synthesis of Fluorinated Propiophenone Intermediates

The key precursor, 4'-fluoropropiophenone (B1329323), can be synthesized through several established methods. A common and direct approach is the Friedel-Crafts acylation of fluorobenzene (B45895). organic-chemistry.orglibretexts.orgchemguide.co.uk In this electrophilic aromatic substitution reaction, fluorobenzene reacts with an acylating agent such as propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orgchemguide.co.uk The fluorine atom is a moderately deactivating but ortho-, para-directing group, leading to the desired para-substituted product. google.comresearchgate.net

Alternative methods for the synthesis of 4'-fluoropropiophenone have also been reported. One such method involves the ruthenium-catalyzed isomerization of 1-(4-fluorophenyl)prop-2-en-1-ol. chemicalbook.com Additionally, syntheses starting from p-bromobenzoic acid and propionic acid have been developed to produce related propiophenones, which could be adapted for the fluoro-analogue. google.com

Regioselective Fluorination Techniques

While the synthesis of 4-fluoro bupropion typically starts with an already fluorinated precursor like 4'-fluoropropiophenone, it is theoretically possible to introduce the fluorine atom at a later stage. Regioselective fluorination of a propiophenone core could be achieved, although this is less common in practice for this specific compound due to potential issues with regioselectivity. Electrophilic fluorination of propiophenone itself would likely result in a mixture of ortho, meta, and para isomers, necessitating challenging purification steps. wikipedia.orgresearchgate.net Reagents such as those containing a nitrogen-fluorine (N-F) bond, like Selectfluor®, are commonly used for electrophilic fluorination. wikipedia.orgsigmaaldrich.com

Another theoretical approach is nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 4-position, though this is generally less favored for this type of substrate compared to the Friedel-Crafts route.

A more relevant halogenation in the synthesis of this compound is the α-bromination of 4'-fluoropropiophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating an electrophilic center for the subsequent amination step. This is typically achieved by reacting 4'-fluoropropiophenone with bromine (Br₂) in a suitable solvent, sometimes with a catalytic amount of an acid. prepchem.comprepchem.com A similar procedure using cupric bromide has also been described for related hydroxy-propiophenones. google.com The resulting intermediate is 2-bromo-1-(4-fluorophenyl)propan-1-one (B1282179). lookchem.com

Amine Alkylation Methodologies for Fluorinated Analogues

The introduction of the characteristic tert-butylamino group is a crucial step in the synthesis of this compound. This is generally accomplished through the alkylation of tert-butylamine (B42293) with the α-brominated propiophenone intermediate.

Direct Amination Approaches

The most straightforward method for introducing the amine is through direct amination, which is a nucleophilic substitution reaction. In this approach, 2-bromo-1-(4-fluorophenyl)propan-1-one is reacted with tert-butylamine. The lone pair of electrons on the nitrogen of tert-butylamine attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming the carbon-nitrogen bond. This reaction typically requires a base to neutralize the hydrogen bromide generated during the reaction and often involves heating.

Reductive Amination Protocols for Fluorinated Aminoketones

Reductive amination offers an alternative pathway for the synthesis of this compound and its analogues. purdue.edunih.gov This method would involve the reaction of a precursor ketone with tert-butylamine to form an intermediate imine or enamine, which is then reduced in situ to the final amine. For instance, 1-(4-fluorophenyl)propane-1,2-dione (B2985899) could be reacted with tert-butylamine, followed by a selective reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield this compound. purdue.edu This method can sometimes offer advantages in terms of selectivity and milder reaction conditions. The choice of reducing agent is critical to ensure that the imine is reduced without affecting the ketone functionality if the starting material is not a dione. purdue.edu

Chiral Synthesis and Stereoisomer Separation

Bupropion and its analogues, including this compound, possess a chiral center at the carbon atom bearing the amine group. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-4-fluoro bupropion. The synthesis described above typically results in a racemic mixture, which is a 1:1 ratio of the two enantiomers.

Asymmetric synthesis aims to produce a single enantiomer selectively. This can be achieved by using chiral catalysts or chiral auxiliaries during the synthetic process. For example, asymmetric reduction of a suitable precursor ketone or asymmetric amination could be employed. While specific examples for this compound are not widely reported, the principles of asymmetric synthesis of fluorinated and cathinone-related compounds are well-established. nih.govnih.gov

A more common approach for obtaining enantiomerically pure this compound is the separation of the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating the enantiomers of cathinone (B1664624) derivatives, which are structurally analogous to this compound. nih.govsemanticscholar.org The separation is typically carried out in normal-phase mode using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (like triethylamine) to improve peak shape. nih.gov Capillary electrophoresis with cyclodextrin-based chiral selectors is another effective method for the enantioseparation of related compounds. nih.gov

Enantioselective Synthetic Routes

Achieving high enantioselectivity in the synthesis of α-amino ketones like this compound is a significant objective in organic chemistry. nih.gov These chiral compounds are valuable as intermediates and are present in many pharmaceutical products. nih.gov Several modern synthetic strategies can be adapted to produce enantiomerically pure (R)- or (S)-4-Fluoro Bupropion.

One prominent approach is the catalytic asymmetric amination of ketones. This can involve the electrophilic amination of a pre-formed enolate derived from 4-fluoropropiophenone. rsc.org Alternatively, transition-metal-catalyzed methods offer direct routes. For instance, a rhodium-catalyzed enantioselective addition of an amine to an enamide could be employed. organic-chemistry.org Another advanced method is the asymmetric hydrogenation of α-keto ketimines using chiral iridium or rhodium catalysts, which can produce chiral α-amino ketones with excellent enantioselectivities. organic-chemistry.org

A particularly effective strategy involves the N-H insertion reaction of an amine with an α-diazo ketone precursor. rsc.org In a procedure developed for other α-amino ketones, an α-diazo ketone can be reacted with tert-butyl carbamate (B1207046) in the presence of a rhodium catalyst and a chiral spiro phosphoric acid. rsc.orgresearchgate.net This method is known for its high yields, excellent enantioselectivities (up to 98% ee), and extremely short reaction times. rsc.org

Palladium-catalyzed cross-coupling reactions also provide a powerful pathway. A recently developed method involves the asymmetric arylation of α-keto imine surrogates with arylboronic acids. nih.gov This approach uses a chiral palladium(II) complex to facilitate the reaction, offering a practical and highly stereocontrolled synthesis of acyclic α-amino ketones. nih.gov

Diastereoselective Synthesis of Fluoro-Bupropion Stereoisomers

While this compound itself exists as a pair of enantiomers, diastereomers can arise from derivatives containing an additional stereocenter. A relevant example is the hydroxylated analog, 4-fluoro-hydroxybupropion, which is analogous to hydroxybupropion (B195616), a major metabolite of bupropion. wikipedia.org Hydroxybupropion possesses two chiral centers, giving rise to diastereomeric pairs such as (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion. wikipedia.orgresearchgate.net

The synthesis of a specific diastereomer of 4-fluoro-hydroxybupropion would require a diastereoselective approach. A plausible route could be adapted from the known synthesis of hydroxybupropion, which involves reacting an α-bromo ketone with an amino alcohol. researchgate.net For the fluoro analog, the synthesis would start with the α-bromination of 4-fluoropropiophenone. The resulting 2-bromo-1-(4-fluorophenyl)propan-1-one would then be reacted with a chiral amino alcohol, such as 2-amino-2-methyl-1-propanol. This reaction leads to a cyclized morpholinol structure with two new stereocenters. researchgate.net The choice of a specific enantiomer of the amino alcohol could influence the diastereomeric ratio of the product. The resulting diastereomers would then need to be separated, typically using chromatographic techniques. google.com

A patent for related bupropion impurities describes a method where diastereomers are separated by column chromatography, highlighting the feasibility of this approach. google.com

Chromatographic Resolution Techniques for Enantiomers

The separation of enantiomers is critical for studying the properties of individual stereoisomers. For bupropion and its analogs, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective method. researchgate.net Given the structural similarity, these techniques are directly applicable to resolving the enantiomers of this compound.

A variety of CSPs have proven effective for the enantioseparation of bupropion. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used. researchgate.net Another successful class of CSPs is based on cyclodextrins. A sensitive and stereoselective assay for the enantiomers of hydroxybupropion was developed using a Cyclobond I 2000 HPLC column, which is a β-cyclodextrin-based phase. nih.gov The separation mechanism on these columns involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin.

The mobile phase composition is optimized to achieve baseline resolution. For the separation of hydroxybupropion enantiomers, a mobile phase consisting of acetonitrile (B52724), triethylamine, and ammonium (B1175870) acetate (B1210297) buffer at a controlled pH was utilized. nih.gov

Table 1: Chromatographic Techniques for Enantiomeric Resolution of Bupropion Analogs
Chiral Stationary Phase (CSP)CSP TypeTypical Mobile Phase ComponentsPrinciple of Separation
Cyclobond I 2000β-CyclodextrinAcetonitrile, Triethylamine, Ammonium Acetate BufferInclusion complexation, dipole-dipole interactions
Polysaccharide-based (e.g., Chiralpak)Derivatized Cellulose/AmyloseAlkanes (e.g., Hexane), Alcohols (e.g., Ethanol, Isopropanol), Acidic/Basic additivesHydrogen bonding, π-π interactions, steric hindrance
Protein-based (e.g., Ovomucoid)GlycoproteinAqueous buffers, Organic modifiers (e.g., Acetonitrile)Hydrophobic and polar interactions

Impurity Profiling and Control in Synthetic Pathways

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug manufacturing to ensure safety and efficacy. Impurities can originate from starting materials, intermediates, side reactions, or degradation. daicelpharmastandards.com

Identification of Process-Related Impurities

The common synthetic route to bupropion analogs involves the α-bromination of a substituted propiophenone, followed by nucleophilic substitution with an amine. acs.orgnih.gov For this compound, this process would start with 4-fluoropropiophenone. Several process-related impurities can be anticipated from this pathway.

Starting Materials: Unreacted 4-fluoropropiophenone.

Intermediates: Residual α-bromo-4-fluoropropiophenone, the key intermediate.

By-products:

Over-reaction products: Di-brominated species can form during the initial bromination step.

Elimination products: The α-bromo ketone intermediate can undergo elimination to form an unsaturated ketone, 1-(4-fluorophenyl)prop-2-en-1-one.

Hydrolysis products: The α-bromo intermediate is susceptible to hydrolysis, which would form 2-hydroxy-1-(4-fluorophenyl)propan-1-one. google.comresearchgate.net

Studies on bupropion have identified several degradation impurities, particularly under alkaline conditions, which could also be relevant to its fluoro analog. researchgate.net

Table 2: Potential Process-Related Impurities in this compound Synthesis
Impurity NameLikely OriginChemical Class
4-fluoropropiophenoneUnreacted starting materialAryl Ketone
2-bromo-1-(4-fluorophenyl)propan-1-oneUnreacted intermediateα-Halo Ketone
2,2-dibromo-1-(4-fluorophenyl)propan-1-oneSide reaction (over-bromination)α,α-Dihalo Ketone
1-(4-fluorophenyl)prop-2-en-1-oneSide reaction (elimination)Unsaturated Ketone
2-hydroxy-1-(4-fluorophenyl)propan-1-oneSide reaction (hydrolysis of intermediate)α-Hydroxy Ketone

Strategies for Impurity Reduction and Purity Enhancement

A robust impurity control strategy involves a combination of optimizing reaction conditions and implementing effective purification procedures.

Impurity Reduction Strategies:

Reaction Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is essential. For the bromination step, using a 1:1 molar ratio of the ketone to the brominating agent can minimize the formation of di-brominated impurities. Performing the subsequent amination at a controlled temperature can reduce the likelihood of elimination side reactions.

Reagent Selection: The choice of reagents can significantly impact the impurity profile. For instance, using N-Bromosuccinimide (NBS) as a brominating agent instead of liquid bromine may offer better control and a more favorable impurity profile. acs.org

High-Purity Materials: Utilizing high-purity starting materials and reagents is a fundamental step in preventing the carry-over of impurities into the final product.

Purity Enhancement Strategies:

Crystallization: The final product, often as a hydrochloride salt, can be purified by recrystallization from a suitable solvent system. This process is effective at removing structurally dissimilar impurities.

Chromatography: For impurities that are difficult to remove by crystallization, preparative column chromatography is a powerful tool. A patent for synthesizing bupropion impurity isomers details the use of column chromatography to separate closely related diastereomers. google.com

Aqueous Washes: During the workup procedure, washing the organic solution with aqueous acidic or basic solutions can help remove corresponding basic or acidic impurities.

By combining these strategies, the level of process-related impurities in the final this compound product can be effectively controlled to meet stringent pharmaceutical quality standards.

Pharmacological Characterization of 4 Fluoro Bupropion

Neurotransmitter Transporter Interactions

The clinical efficacy of bupropion (B1668061) is primarily attributed to its activity as a dual reuptake inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). nih.govpsychopharmacologyinstitute.com It is hypothesized that 4-Fluoro Bupropion would share this general mechanism of action.

Dopamine Transporter (DAT) Reuptake Inhibition Potency and Efficacy

Bupropion is a known inhibitor of the dopamine transporter. nih.govnih.gov Studies on bupropion analogues have shown that substitutions on the phenyl ring can influence potency at DAT. For instance, research on deconstructed analogues of bupropion has demonstrated that various substituents make only a minor contribution to DAT uptake potency. nih.gov However, specific IC50 or Ki values for this compound at the dopamine transporter are not currently available in the scientific literature. It is plausible that the fluorine substitution at the 4-position of the phenyl ring would modulate its binding affinity and inhibitory potency at DAT compared to the 3-chloro substitution of bupropion, but without empirical data, the precise nature and magnitude of this effect remain speculative.

Norepinephrine Transporter (NET) Reuptake Inhibition Potency and Efficacy

Bupropion also inhibits the norepinephrine transporter, with some studies suggesting it is less potent at NET compared to DAT. nih.gov The active metabolite of bupropion, hydroxybupropion (B195616), exhibits a similar affinity for NET as the parent compound. drugbank.com The influence of the 4-fluoro substitution on NET inhibition is not documented. Structure-activity relationship studies of bupropion analogues suggest that the nature and position of the halogen on the phenyl ring are important for activity. frontiersin.org It is therefore expected that this compound would exhibit inhibitory activity at NET, though its relative potency compared to bupropion is unknown.

Serotonin (B10506) Transporter (SERT) Interaction Profile

Bupropion and its major metabolites have been shown to be very weak inhibitors of the serotonin transporter (SERT), with negligible activity at clinically relevant concentrations. nih.govnih.govdrugbank.com This lack of serotonergic activity is a key feature that distinguishes bupropion from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). nih.gov Based on the established pharmacology of bupropion and its analogues, it is highly probable that this compound would also exhibit a very low affinity for SERT.

Comparative Analysis with Bupropion and Other Monoamine Reuptake Inhibitors

Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). psychopharmacologyinstitute.com Its potency at DAT and NET is generally considered to be modest compared to other potent monoamine reuptake inhibitors like cocaine. nih.gov Without specific data for this compound, a direct quantitative comparison is not possible. However, based on the known pharmacology of bupropion analogues, it is anticipated that this compound would also function as an NDRI with minimal impact on SERT.

CompoundDAT Inhibition (IC50/Ki)NET Inhibition (IC50/Ki)SERT Inhibition (IC50/Ki)
This compound Data not availableData not availableData not available
Bupropion ~305-945 nM (IC50) nih.gov~443-3715 nM (IC50) nih.gov>10,000 nM (IC50) nih.govdrugbank.com

Note: The IC50 values for bupropion can vary between studies due to different experimental conditions.

Receptor Binding and Functional Assays

In addition to its effects on neurotransmitter transporters, bupropion is also known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Antagonism and Subtype Selectivity

Bupropion acts as a non-competitive antagonist at several nAChR subtypes, which is thought to contribute to its efficacy as a smoking cessation aid. psychopharmacologyinstitute.comokstate.edunih.gov It has been shown to block the function of various nAChR subtypes, including α3β4, α4β2, and α7, with some degree of selectivity. nih.govnih.gov Specifically, bupropion is reported to be a more potent antagonist at α3β4*-nAChRs compared to other subtypes. nih.gov

There is no specific data available regarding the nAChR antagonism profile of this compound. The substitution on the phenyl ring could potentially alter its affinity and selectivity for different nAChR subtypes. Studies on other bupropion analogues have shown that modifications to the molecule can lead to changes in nAChR binding and functional activity. nih.govnih.gov Therefore, while it is plausible that this compound acts as a nAChR antagonist, its specific subtype selectivity and potency relative to bupropion are yet to be determined.

CompoundnAChR Subtype Antagonism
This compound Data not available
Bupropion Antagonist at various subtypes including α3β4, α4β2, and α7. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Screening

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. nih.govparkinson.org The activation of a GPCR by a ligand initiates a cascade of intracellular events, often involving the production of second messengers like cAMP or the mobilization of intracellular calcium. nih.govnih.gov High-throughput screening (HTS) methods are commonly employed to assess the activity of novel compounds at a wide array of GPCRs. nih.gov

Currently, there is a lack of publicly available data from comprehensive GPCR screening panels for this compound. While bupropion itself is known to primarily act on neurotransmitter transporters, its broader GPCR interaction profile is not extensively detailed in the literature. Therefore, the specific effects of this compound on the vast array of GPCRs remain to be elucidated through dedicated screening efforts.

Ion Channel Modulation Studies

Ion channels are critical components of cellular excitability and signaling. Bupropion has been shown to interact with certain ion channels. For instance, bupropion inhibits the activity of eukaryotic cation-conducting pentameric ligand-gated ion channels (pLGICs), such as nicotinic acetylcholine (nACh) and serotonin type 3A (5-HT3A) receptors, at clinically relevant concentrations. nih.gov

A study investigating the effect of bupropion on the Gloeobacter violaceus ligand-gated ion channel (GLIC), a prokaryotic homolog of pLGICs, found that bupropion inhibited proton-induced currents with an IC50 of 14.9 ± 2.0 μM. nih.govnih.gov This suggests a potential binding site and mechanism of action that may be translatable to eukaryotic channels. However, specific data on the modulatory effects of this compound on these or other ion channels are not currently available. The introduction of a fluorine atom could potentially alter the binding affinity and modulatory activity at these channels, a hypothesis that awaits experimental verification.

Enzyme Inhibition and Activation Profiles

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. parkinson.org Inhibition of these enzymes can increase the synaptic availability of neurotransmitters like dopamine, norepinephrine, and serotonin. Bupropion is chemically and pharmacologically distinct from classical monoamine oxidase inhibitors (MAOIs). drugbank.com Studies have shown that bupropion does not possess significant MAO inhibitory activity. drugbank.comnih.gov It is presumed that this lack of MAO inhibition extends to its fluorinated analogs, including this compound, though direct experimental confirmation is needed.

Bupropion and its metabolites are known to be potent inhibitors of the cytochrome P450 enzyme CYP2D6. nih.govnih.govpharmgkb.orgsemanticscholar.org This inhibition is clinically significant and can lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme. nih.govpharmgkb.org The inhibitory potency at CYP2D6, from strongest to weakest, is reportedly hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and then bupropion itself. nih.gov Given that the core structure responsible for this interaction is largely retained, it is highly probable that this compound and its metabolites also act as inhibitors of CYP2D6. The presence of the fluorine atom might influence the potency of this inhibition, but specific data for this compound is not currently available.

Structure-Activity Relationship (SAR) Studies for Fluorinated Bupropion Analogs

Mutations in the dopamine transporter (DAT) can lead to conditions like the Dopamine Transporter Deficiency Syndrome (DTDS), where the transporter protein is misfolded and retained within the cell, preventing it from reaching the cell surface to function correctly. nih.gov Pharmacological chaperones are small molecules that can bind to these misfolded proteins and promote their proper folding and trafficking to the cell surface. nih.govnih.gov

Bupropion has been identified as a pharmacological chaperone for DAT. nih.govfrontiersin.org It can increase the surface expression of wild-type DAT and rescue some DTDS-causing mutations. nih.gov Structure-activity relationship (SAR) studies on a series of 37 bupropion analogs have provided insights into the structural requirements for this chaperone activity. frontiersin.org

These studies have highlighted the importance of the secondary amine and halogen substitutions on the phenyl ring for chaperone efficacy. frontiersin.org For instance, the substitution at the para position of the phenyl ring influences chaperone activity. A para-bromo substituted analog of bupropion demonstrated similar efficacy to bupropion itself, while a para-chloro substituted analog was less efficient. frontiersin.org This suggests that the nature of the halogen atom at this position is a determinant of activity.

While direct data on this compound was not presented in this specific study, the findings on other halogenated analogs provide a strong basis for predicting its activity. frontiersin.org Furthermore, a study on ibogaine (B1199331), another DAT pharmacological chaperone, reported that a fluorinated tropane (B1204802) analog of ibogaine exhibited enhanced chaperone efficacy at the DAT. frontiersin.org This precedent with a different chaperone scaffold suggests that fluorine substitution can be a favorable modification for enhancing DAT chaperone activity.

The table below summarizes the pharmacological chaperone efficacy of selected bupropion analogs on DAT surface expression.

CompoundSubstitutionChaperone Efficacy (% of control)Reference
Bupropionmeta-chloro~130% frontiersin.org
RTI-2para-bromo127 ± 2.6% frontiersin.org
RTI-3para-chloro113 ± 6.2% frontiersin.org

Impact of Fluorination on Monoamine Transporter Selectivity

The selectivity of bupropion and its analogs for the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is a critical determinant of their pharmacological effects. Bupropion itself is recognized as a dual norepinephrine and dopamine reuptake inhibitor (NDRI), with negligible activity at the serotonin transporter. nih.govsynthinkchemicals.com Studies on bupropion analogs have demonstrated that modifications to the aromatic ring can influence this selectivity.

The impact of a 4-fluoro substitution on selectivity between DAT and NET is not definitively established without direct experimental data. However, the electronic influence of the fluorine atom could potentially alter the conformation of the molecule, thereby affecting its fit within the binding pockets of the respective transporters. Generally, bupropion and its active metabolites exhibit a greater potency for DAT over NET. nih.gov It is plausible that this compound would retain the characteristic NDRI profile with minimal affinity for SERT, a hallmark of bupropion's pharmacological action. nih.gov

Steric and Electronic Effects of Fluorine on Receptor Binding

The substitution of a hydrogen atom with a fluorine atom introduces significant electronic changes with minimal steric hindrance. Fluorine is the most electronegative element, and its presence on the phenyl ring of bupropion in the 4-position would create a strong dipole moment. This can lead to favorable electrostatic interactions with polar residues in the binding sites of the dopamine and norepinephrine transporters, potentially enhancing binding affinity.

From a steric perspective, the fluorine atom is only slightly larger than a hydrogen atom. This small size means that it is unlikely to cause significant steric clashes within the receptor binding pocket that would prevent binding. This combination of potent electronic effects and minimal steric bulk is a key reason why fluorination is a common strategy in drug design to enhance potency and modulate physicochemical properties. The introduction of fluorine can also impact the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and access its targets in the central nervous system.

Contributions of Side Chain and Aromatic Modifications to Pharmacological Profile

The pharmacological profile of bupropion analogs is significantly influenced by modifications to both the side chain and the aromatic ring.

Side Chain Modifications: The tert-butylamino side chain of bupropion is a crucial determinant of its mechanism of action as a reuptake inhibitor rather than a substrate-releasing agent. Studies on "deconstructed" analogs of bupropion have shown that reducing the bulk of the amine substituent, for example to a methylamino or a primary amine, transitions the compound's activity from transporter inhibition to substrate-induced neurotransmitter release, a mechanism more akin to that of cathinone (B1664624). nih.gov Therefore, it is highly probable that for this compound to act as a reuptake inhibitor, it would need to retain the bulky tert-butyl group.

Aromatic Modifications: The nature and position of substituents on the phenyl ring play a significant role in the potency and selectivity of bupropion analogs at monoamine transporters. While data for a 4-fluoro substitution is not available, studies on other halogenated and substituted analogs have provided valuable structure-activity relationship (SAR) insights. For example, the position of the halogen on the phenyl ring can impact activity.

Metabolic Pathways and Biotransformation of 4 Fluoro Bupropion

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes are a superfamily of enzymes playing a key role in the phase I metabolism of a wide range of xenobiotics, including pharmaceuticals. researchgate.netbeatinggoliath.eu This process often involves the addition of polar groups to the parent compound, facilitating its elimination. nih.gov

Identification of Specific CYP Isoforms Involved in Biotransformation

Based on the metabolism of bupropion (B1668061), the primary CYP enzyme involved in its biotransformation is CYP2B6. nih.govnih.govwikipedia.orgwikipedia.orgresearchgate.netpillcheck.ca This enzyme is largely responsible for the formation of hydroxybupropion (B195616). nih.govwikipedia.orgresearchgate.netwikipedia.orgnih.gov Studies on bupropion metabolism have also indicated the involvement of other CYP isoforms, including CYP2C19, CYP2E1, and CYP3A4, although their contribution may be less significant compared to CYP2B6. wikipedia.orguconn.edu CYP2C19-mediated hydroxylation of bupropion has been suggested as a quantitatively important metabolic clearance pathway. researchgate.net

Given the structural similarity between bupropion and 4-Fluoro Bupropion, it is highly probable that CYP2B6 is also a primary enzyme involved in the metabolism of this compound. The influence of the fluorine atom on the interaction with CYP2B6 and other isoforms would be a critical aspect of its metabolic profile.

Characterization of Fluorine-Directed Metabolic Pathways

The introduction of a fluorine atom into an organic molecule can significantly impact its metabolic fate. Fluorine is a highly electronegative atom and can alter the electron distribution within the molecule, affecting the susceptibility of different sites to enzymatic attack. acs.org The strong carbon-fluorine bond is generally resistant to oxidative metabolism by CYP enzymes. However, fluorine substitution can influence metabolism at adjacent or remote sites on the molecule.

In the case of this compound, the fluorine atom is located on the phenyl ring. This substitution may influence the hydroxylation of the tert-butyl group, which is the primary metabolic pathway for bupropion leading to hydroxybupropion formation via CYP2B6. nih.govwikipedia.org Additionally, the presence of fluorine might lead to hydroxylation at other positions on the phenyl ring or the aliphatic chain, potentially resulting in unique fluorinated metabolites. While specific fluorine-directed pathways for this compound are not detailed in the provided texts, the general principles of fluorinated drug metabolism suggest that the fluorine atom will likely steer the metabolic reactions in a manner distinct from that of bupropion.

Formation of Fluorinated Hydroxybupropion and Hydroxyhydrobupropion Analogues

The major active metabolite of bupropion is hydroxybupropion, formed by hydroxylation of the tert-butyl group. nih.govwikipedia.orgwikipedia.org Bupropion is also metabolized to threohydrobupropion and erythrohydrobupropion through reduction of the carbonyl group. pharmgkb.orgnih.govnih.gov

Based on these pathways, the CYP-mediated metabolism of this compound is expected to lead to the formation of fluorinated analogues of these metabolites. Specifically, hydroxylation of the tert-butyl group would yield fluorinated hydroxybupropion analogues. The position of hydroxylation relative to the fluorine atom on the phenyl ring would determine the specific isomer formed, such as a 4-fluoro-hydroxybupropion. Some search results mention "4-hydroxybupropion" and "R-4'-hydroxybupropion" in the context of bupropion metabolism, distinct from the major hydroxybupropion metabolite (hydroxylated on the tert-butyl group). uni.lunih.govnih.govresearchgate.net This suggests potential hydroxylation on the phenyl ring of bupropion itself, a pathway that might be more pronounced or altered in this compound due to the fluorine substituent.

Similarly, reduction of the carbonyl group in this compound would likely produce fluorinated analogues of threohydrobupropion and erythrohydrobupropion. These fluorinated hydroxyhydrobupropion analogues would retain the fluorine atom while having a hydroxyl group in place of the carbonyl. The formation of stereoisomers (diastereomers and enantiomers) is also expected for these reduced metabolites, analogous to the formation of erythro- and threo-hydrobupropion from bupropion. pharmgkb.orgnih.gov

A study on bupropion metabolism mentions the formation of "4-hydroxybupropion, erythro-4-hydroxyhydrobupropion and threo-4-hydroxyhydrobupropion, formed by CYP2C19". pharmgkb.org This directly supports the concept of hydroxylation occurring on the phenyl ring and subsequent reduction, leading to hydroxyhydrobupropion analogues. The presence of fluorine at the 4-position in this compound would likely influence the formation and characteristics of these specific metabolites.

The following table summarizes the expected fluorinated analogues based on known bupropion metabolites:

Bupropion MetaboliteExpected this compound AnalogueFormation Pathway (based on Bupropion)
HydroxybupropionFluorinated Hydroxybupropion AnaloguePrimarily CYP2B6-mediated hydroxylation of the tert-butyl group. May also involve hydroxylation on the fluorinated phenyl ring.
ThreohydrobupropionFluorinated Threohydrobupropion AnalogueCarbonyl reduction.
ErythrohydrobupropionFluorinated Erythrohydrobupropion AnalogueCarbonyl reduction.

Non-CYP Mediated Metabolism

In addition to CYP enzymes, other enzymatic systems contribute to the biotransformation of bupropion and are likely involved in the metabolism of this compound.

Carbonyl Reductase Activity and Diastereomer Formation

The reduction of the carbonyl group of bupropion leads to the formation of the diastereomeric metabolites threohydrobupropion and erythrohydrobupropion. pharmgkb.orgnih.govnih.gov This reduction is mediated by carbonyl reductases. pharmgkb.orgnih.gov Specifically, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) in the liver and aldo-keto reductase 7 (AKR7) in the intestine have been identified as enzymes responsible for the formation of threohydrobupropion from bupropion. pharmgkb.orgnih.gov

The carbonyl group in this compound is the same functional group as in bupropion, and it is expected to undergo similar reduction by carbonyl reductases. This would result in the formation of fluorinated threohydrobupropion and fluorinated erythrohydrobupropion, which are diastereomers. The presence of the fluorine atom is unlikely to directly prevent this reduction but might subtly influence the efficiency of the enzymes or the ratio of the diastereomers formed. Research on bupropion indicates that threohydrobupropion is often formed to a similar extent as hydroxybupropion in liver S9 fractions. nih.gov

Glucuronidation Pathways and UGT Enzyme Involvement

Glucuronidation is a major phase II metabolic pathway that involves the conjugation of a drug or its metabolite with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgevotec.comnih.govxenotech.com This process increases the water solubility of compounds, facilitating their excretion. evotec.com

The active metabolites of bupropion, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, undergo glucuronidation. pharmgkb.org Various UGT enzymes are involved in the glucuronidation of these metabolites. UGT2B7 is the main enzyme responsible for the glucuronidation of hydroxybupropion in vitro, with minor contributions from UGT2B4. pharmgkb.org For erythrohydrobupropion glucuronidation, UGT2B7 is also predominant, with minor roles for UGT1A4, UGT1A3, UGT1A9, and UGT2B4. pharmgkb.org UGT1A9 appears to be primarily responsible for the formation of threohydrobupropion glucuronide in vitro, with UGT2B7, UGT1A3, and UGT1A4 also playing minor roles. pharmgkb.org

Given that the fluorinated analogues of hydroxybupropion, threohydrobupropion, and erythrohydrobupropion are expected to be formed from this compound, these fluorinated metabolites would likely undergo glucuronidation catalyzed by similar UGT enzymes. The fluorine atom's presence might influence the affinity of these metabolites for specific UGT isoforms or the rate of glucuronidation, but the general pathway of glucuronide conjugation is anticipated.

While the metabolism of the closely related compound bupropion is extensively documented, including its major metabolites like hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, and studies on its metabolic stability in hepatic microsomes and plasma, this information pertains to bupropion (which has a chlorine atom at the meta position of the phenyl ring) rather than this compound (which has a fluorine atom at the para position).

Information found for this compound primarily included its chemical identifiers such as CAS number and synonyms chem960.comchem960.combioorganics.biz. No specific research findings detailing its unique metabolic fate, the isolation and structural elucidation of its metabolites, quantitative analysis of metabolite ratios, or assessments of its stability in biological systems like liver microsomes or plasma were retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline focusing solely on the metabolic pathways and biotransformation of this compound based on the available search results.

Based on the available information, a comprehensive article focusing solely on the preclinical pharmacodynamic and pharmacokinetic investigations of this compound, as outlined, cannot be generated at this time. The search results primarily provide detailed information regarding the parent compound, bupropion, and its related pharmacological and pharmacokinetic properties in animal models and humans.

While this compound is identified as a chemical compound and an impurity related to bupropion, specific preclinical data detailing its neuropharmacological effects on extracellular dopamine (B1211576) and norepinephrine (B1679862) levels, modulation of neuronal firing rates, impact on reward pathways, behavioral paradigms assessing stimulant-like properties, oral bioavailability, and first-pass metabolism in animal models are not present in the provided search results.

Therefore, fulfilling the request to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound is not possible with the current information.

Preclinical Pharmacodynamic and Pharmacokinetic Investigations

Absorption, Distribution, and Excretion Studies

Tissue Distribution and Blood-Brain Barrier Penetration

Understanding the distribution of a compound to various tissues, particularly to the central nervous system (CNS), is crucial for evaluating its potential efficacy and off-target effects. For compounds intended to act within the brain, sufficient blood-brain barrier (BBB) penetration is a prerequisite.

Specific preclinical data detailing the tissue distribution profile and quantitative assessment of blood-brain barrier penetration for 4-Fluoro Bupropion (B1668061) were not identified in the consulted literature. Studies on related fluorinated compounds or the parent compound bupropion provide general context regarding factors influencing distribution. Bupropion is known to be approximately 84% bound to human plasma proteins in vitro. chem960.com The volume of distribution for bupropion has been estimated to be large, suggesting distribution into tissues. chem960.comchem960.com The extent to which the addition of a fluorine atom at the para position of the phenyl ring in 4-Fluoro Bupropion alters its lipophilicity, protein binding, and interaction with transporters compared to bupropion, and consequently its tissue distribution and BBB penetration, would require specific experimental investigation.

Excretion Routes and Mass Balance Studies

Comprehensive preclinical excretion and mass balance data specifically for this compound were not found in the available search results. Studies on bupropion indicate that following oral administration in humans, the majority of the radioactive dose is recovered in urine (87%), with a smaller percentage recovered in feces (10%). chem960.com Only a small fraction of the oral dose of bupropion is excreted unchanged (0.5%). chem960.com Bupropion undergoes extensive metabolism, and its metabolites are subsequently excreted. chem960.comsynthinkchemicals.com Given the structural similarity, it is plausible that this compound would also undergo significant metabolism and be primarily excreted via the renal route, but this requires direct experimental confirmation through dedicated excretion and mass balance studies.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling and simulation are valuable tools used in preclinical development to describe and predict a compound's ADME profile, optimize study designs, and inform dose selection for subsequent investigations.

Specific pharmacokinetic modeling and simulation studies conducted for this compound were not detailed in the consulted literature.

Compartmental and Physiologically-Based Pharmacokinetic (PBPK) Modeling

Compartmental models use mathematical compartments to represent the body and describe the movement of a drug between these compartments based on observed data. Physiologically-based pharmacokinetic (PBPK) models, on the other hand, are built upon physiological parameters of the species being studied and physicochemical properties of the compound, allowing for predictions across different populations and scenarios.

While PBPK modeling is a recognized approach in preclinical pharmacokinetics nih.gov, specific compartmental or PBPK models developed and validated for this compound were not identified in the search results. The development of such models for this compound would require a robust set of in vitro and in vivo preclinical data, including parameters related to absorption, distribution (tissue partitioning, protein binding), metabolism (enzyme kinetics), and excretion (transporter activity, renal and biliary clearance).

Prediction of Drug-Drug Interactions Based on Enzyme Inhibition

Assessing the potential for a compound to inhibit or induce drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, is critical for predicting potential drug-drug interactions (DDIs).

In vitro studies are typically conducted to determine the inhibitory effects of a compound on major CYP isoforms. Bupropion is known to be primarily metabolized by CYP2B6 to hydroxybupropion (B195616) and is an inhibitor of CYP2D6. synthinkchemicals.com While the presence of a fluorine atom can influence a compound's interaction with metabolizing enzymes, specific in vitro enzyme inhibition data for this compound were not found in the available literature. Predicting the potential for this compound to cause DDIs based on enzyme inhibition would necessitate conducting specific in vitro studies to assess its effects on relevant CYP enzymes and other drug transporters.

Toxicology and Safety Pharmacology of this compound

Given the lack of specific data for this compound across the requested toxicological parameters, a detailed article structured precisely according to the provided outline cannot be generated based on the current search results. The available information is primarily limited to the identification of the compound and statements regarding the absence of comprehensive toxicological evaluations.

Compound Identification

Limitations in Toxicological Evaluation

Toxicology and Safety Pharmacology of 4 Fluoro Bupropion

Neurotoxicity Investigations

Seizure Susceptibility Studies

Bupropion (B1668061) is known to lower the seizure threshold, and the risk of seizures is dose-dependent drugbank.comnih.govdroracle.ai. This risk is higher at doses above the recommended maximums droracle.ai. Predisposing factors such as a history of seizure disorders can increase this risk droracle.ai. The incidence of seizures with bupropion has been reported to be around 0.35%-0.44% at doses of 450 mg/day or less droracle.ai. Studies have shown that the estimated seizure incidence increases significantly at higher doses droracle.ai. For instance, data for immediate-release bupropion indicated that the seizure incidence increased almost 10-fold between 450 and 600 mg/day hres.ca. The mechanism of bupropion-induced seizures is not fully understood, but research suggests the metabolite 6-hydroxybupropion may play a role emra.org. Bupropion's inhibitory effects on the norepinephrine (B1679862) transporter are thought to contribute to its pro-convulsant activity drugbank.com.

Data on Seizure Incidence with Bupropion

FormulationDaily Dose Range (mg/day)Estimated Seizure Incidence (%)
Sustained-Release100-300~0.1 hres.ca
Sustained-Release400~0.4 hres.ca
Immediate-Release300-450~0.4 hres.ca
Immediate-Release450 or less0.35-0.44 droracle.ai
Immediate-Release>450 to 600Increased significantly hres.ca

Neurobehavioral Toxicity Assessments

Bupropion can produce dose-related central nervous system (CNS) stimulant effects in animals, including increased locomotor activity and altered responding in behavioral tasks drugbank.com. At high doses, it can induce mild stereotyped behavior in animals drugbank.com. In humans, overdose can lead to symptoms such as agitation, drowsiness, lethargy, and altered mental status emra.orgnih.gov. Cases of psychosis and delirium have also been reported, potentially due to bupropion's effects on dopaminergic neurotransmission researchgate.net. Neurobehavioral effects can also include tremors, agitation, and confusion acmt.net.

Genotoxicity and Mutagenicity Evaluations

Ames Test and Chromosomal Aberration Assays

Studies on bupropion have investigated its potential for genotoxicity and mutagenicity. In two out of five strains in the Ames bacterial mutagenicity test, bupropion produced a mutation rate two to three times the control rate simsrc.edu.in. In one of three in vivo bone marrow cytogenetic studies in rats, bupropion produced chromosomal aberrations simsrc.edu.in. An in vitro study assessing the genotoxic effects of bupropion hydrochloride in human peripheral lymphocytes found that while it exerted potential genotoxic effects in cultured lymphocytes, the cytogenetic effects were considered unlikely to occur in blood cultures of subjects administered bupropion nih.gov. This study utilized methods such as the micronucleus assay, sister chromatid exchange analysis, and chromosomal aberration analysis nih.gov.

Data on Genotoxicity of Bupropion

Assay TypeOrganism/Cell TypeFinding
Ames TestBacteria (5 strains)Increased mutation rate in 2 strains simsrc.edu.in
Chromosomal Aberration AssayRat bone marrow (in vivo)Produced chromosomal aberrations in 1 study simsrc.edu.in
Genotoxicity/CytotoxicityHuman peripheral lymphocytes (in vitro)Potential genotoxic effects observed; cytogenetic effects unlikely in vivo nih.gov
Chromosomal Aberration AssayHuman peripheral lymphocytes (in vitro)Potential to induce chromosomal aberrations investigated nih.gov

Developmental and Reproductive Toxicology

Effects on Fertility and Embryo-Fetal Development

Studies in rats and rabbits given doses of bupropion up to 300 mg/kg a day have shown no evidence of impaired fertility simsrc.edu.in. Male fertility in rats was not modified at bupropion doses of 15 and 30 mg/kg nih.gov. However, at 30 mg/kg, bupropion impaired sperm quality in rats, increasing the incidence of non-progressive sperm nih.gov. Chronic bupropion treatment in mice was reported to cause a significant sperm anomaly researchgate.net. Studies have not definitively shown that bupropion causes adverse effects in the fetus in rats and rabbits at doses up to 15 to 45 times the human daily dose simsrc.edu.in. In rabbits, two studies showed a slightly increased incidence of fetal abnormalities, though there was no increase in any specific abnormality simsrc.edu.in.

Data on Reproductive and Developmental Effects of Bupropion

SpeciesEndpointDose (mg/kg/day)FindingSource
RatFertilityUp to 300No evidence of impaired fertility simsrc.edu.in
RatMale Fertility/Sperm Quality15, 30Fertility not modified; 30 mg/kg impaired sperm quality (increased non-progressive sperm) nih.gov
MouseSperm AnomalyChronic treatmentSignificant sperm anomaly reported researchgate.net
Rat/RabbitEmbryo-Fetal DevelopmentUp to 15-45x human doseNo adverse effects in fetus shown; slight increase in fetal abnormalities in 2 rabbit studies (no specific abnormality) simsrc.edu.in
HumanMajor Birth DefectsNot specifiedMost data do not suggest increased chance novafamilyhealth.comnih.govhealthypregnancyhub.ca
HumanHeart DefectsFirst trimesterSome studies suggest a slight increase (with limitations) novafamilyhealth.comnih.govhealthypregnancyhub.ca
HumanMiscarriageNot specifiedNo higher chance found compared to general population nih.govhealthypregnancyhub.ca

Perinatal and Postnatal Development Studies

Comparative Toxicity Analysis with Bupropion

A detailed comparative toxicity analysis specifically contrasting 4-Fluoro Bupropion with Bupropion is not extensively documented in the publicly accessible scientific literature. Bupropion, the well-established antidepressant, has been subject to numerous toxicological studies, particularly concerning overdose scenarios. Bupropion toxicity is frequently associated with central nervous system effects, such as seizures, and cardiovascular effects, including tachycardia, hypertension, and, in severe cases, QRS and QT interval prolongation and arrhythmias emcrit.orgresearchgate.netnih.govnih.govlitfl.comontariopoisoncentre.caemergencycarebc.ca. The risk of seizures with bupropion is dose-dependent ontariopoisoncentre.caemergencycarebc.ca.

Analytical Methodologies for 4 Fluoro Bupropion and Its Metabolites

Chromatographic Techniques

Chromatographic methods are essential for separating 4-Fluoro Bupropion (B1668061) from its metabolites, impurities, and matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bupropion and its metabolites, and is applicable to structurally related compounds such as 4-Fluoro Bupropion idrblab.netnih.govmitoproteome.orgwikipedia.orgcontaminantdb.camims.commitoproteome.orgnih.gov. HPLC coupled with various detectors allows for sensitive and selective analysis.

HPLC-UV: Ultraviolet (UV) detection is common for compounds with chromophores that absorb UV light. Methods for bupropion using UV detection at wavelengths such as 221 nm, 224 nm, 226 nm, 248 nm, or 252 nm have been reported idrblab.netmitoproteome.orgcontaminantdb.camims.commitoproteome.org. Given the structural similarity, this compound is also expected to have significant UV absorbance, making HPLC-UV a viable detection method. An HPLC procedure for quantitating bupropion in serum or plasma utilized a UV detector set to monitor at 248 nm idrblab.net. Another method for bupropion and dextromethorphan (B48470) detection used UV detection at 221 nm contaminantdb.ca. Stability-indicating HPLC methods for bupropion hydrochloride have employed detection at 210 nm and 248 nm mims.commitoproteome.org.

HPLC-Fluorescence: Fluorescence detection offers increased sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. A novel pre-column derivatization reversed-phase HPLC method with fluorescence detection has been described for the determination of bupropion in pharmaceutical preparations and biological fluids nih.govmitoproteome.orgwikipedia.org. This method involved the reaction of bupropion with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to produce a fluorescent derivative, monitored at excitation and emission wavelengths of 458 nm and 533 nm, respectively nih.govmitoproteome.orgwikipedia.org. This approach could potentially be adapted for this compound if it or its metabolites can form a fluorescent derivative.

HPLC-Mass Spectrometry (MS): Coupling HPLC with Mass Spectrometry (LC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio. LC-MS methods have been reported for the determination of bupropion and its major metabolites in biological fluids nih.gov. This technique is particularly useful for analyzing complex matrices and for identifying and quantifying metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile organic compounds. GC-MS analysis has been employed for the determination of bupropion. A monograph on bupropion details GC/MS parameters, including sample preparation (dilution in MeOH), column type (DB-1 MS or equivalent), carrier gas (Helium), temperature program, and MS parameters (mass scan range, threshold, acquisition mode). While GC-MS is suitable for bupropion, the volatility of this compound and its potential metabolites would need to be considered for method development. GC-MS is also used in the analysis of synthetic cathinones, a class of compounds structurally related to bupropion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness. LC-MS/MS methods have been developed and validated for the simultaneous determination of bupropion and its metabolites (hydroxybupropion, threohydrobupropion, and erythrohydrobupropion) in biological matrices like human plasma wikipedia.org. These methods often utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) for targeted analysis wikipedia.org. Deuterium-labeled isotopes of the compounds are commonly used as internal standards in LC-MS/MS methods to improve accuracy and precision. The principles and methodologies established for the LC-MS/MS analysis of bupropion and its metabolites are directly transferable and applicable to the quantification of this compound and its potential metabolites in biological samples. Reported LC-MS conditions for bupropion and hydroxybupropion (B195616) include using a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate. Validation parameters for LC-MS/MS methods for bupropion and its metabolites have demonstrated acceptable precision and accuracy, with low limits of quantification wikipedia.org.

Spectroscopic Methods

Spectroscopic methods provide valuable information regarding the presence, concentration, and structural characteristics of this compound and its metabolites.

UV Spectrophotometry and Derivative Spectrophotometry

UV spectrophotometry is a simple and rapid method for the quantification of compounds that absorb UV light. Direct UV spectrophotometry has been used for the determination of bupropion in pharmaceutical preparations by measuring absorbance at its maximum wavelength, such as 248.5 nm mitoproteome.org. Derivative spectrophotometry can enhance selectivity by resolving overlapping spectra and minimizing interference from excipients or matrix components nih.govmitoproteome.orgmims.com. Second derivative UV spectrophotometry has been applied to bupropion analysis, measuring absorbances at specific wavelengths to determine the distance between extremum values mims.com. These spectrophotometric techniques, particularly derivative spectrophotometry, could be useful for the analysis of this compound in formulations, provided its UV absorption characteristics are suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of the structural identity of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the characterization of synthesized compounds and for confirming the structure of analytical standards. NMR spectroscopy has been used in the structural characterization of bupropion and related compounds. For this compound, NMR spectroscopy (e.g., ¹H NMR) is a critical tool for confirming its structure and assessing its purity. Chemical shift data from NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, which is unique to its structure.

Electroanalytical Methods

Electroanalytical methods, which measure the electrical properties of an analyte in solution, can offer sensitive and cost-effective approaches for pharmaceutical analysis. These methods include techniques such as potentiometry, voltammetry, and conductometry.

Potentiometric and Conductometric Determination

Specific detailed research findings on the potentiometric or conductometric determination of this compound were not extensively found in the consulted literature. However, potentiometric methods have been explored for the determination of Bupropion hydrochloride in pharmaceutical formulations pharmgkb.org. These methods often involve the use of ion-selective electrodes that respond selectively to the analyte's concentration. For Bupropion, potentiometric sensors utilizing PVC membranes or modified carbon paste electrodes have been developed and applied for its determination in tablets and biological samples pharmgkb.org. While these studies demonstrate the potential of potentiometry for aminoketone structures like Bupropion, specific applications and performance characteristics for this compound would require dedicated investigation.

Method Validation for Bioanalytical and Pharmaceutical Applications

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, ensuring accuracy, reliability, and consistency of results. For bioanalytical and pharmaceutical applications, validation typically follows guidelines set by regulatory bodies such as the International Conference on Harmonisation (ICH). Key validation parameters include specificity, selectivity, linearity, range, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

While specific validation data for analytical methods applied directly to this compound were not extensively found, the principles and parameters for validating methods for related compounds like Bupropion are well-established and would generally apply.

Specificity and Selectivity

Specificity and selectivity are crucial in analytical methods to ensure that the analyte of interest is accurately measured without interference from other components in the sample matrix, such as excipients in pharmaceutical formulations or endogenous substances in biological fluids. For compounds like this compound, demonstrating specificity would involve showing that the method can distinguish it from its starting materials, impurities, degradation products, and potential metabolites. Selectivity refers to the ability of the method to measure the analyte accurately in the presence of these other components. Analytical techniques such as chromatography (e.g., HPLC, GC) coupled with selective detectors (e.g., mass spectrometry) are commonly employed to achieve high specificity and selectivity in complex matrices. Method validation for Bupropion and its impurities has demonstrated the importance of separating the analyte from related substances to ensure accurate quantification chem960.comcontaminantdb.ca.

Linearity and Range

Linearity establishes the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. The range is the interval between the upper and lower concentrations for which the method has demonstrated linearity, accuracy, and precision. For bioanalytical methods, the range should cover the expected concentrations of the analyte in the biological matrix. For pharmaceutical applications, the range typically covers the expected concentration in the drug product and potentially lower concentrations for impurity analysis.

While specific linearity data for this compound was not found, validation studies for Bupropion have reported linear ranges for various analytical methods, including HPLC-based techniques in both pharmaceutical preparations and biological fluids like plasma and urine wikipedia.orgmitoproteome.org. These studies indicate that achieving linearity over relevant concentration ranges is a standard requirement for the quantitative analysis of related aminoketone compounds.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value of the analyte concentration. Precision refers to the reproducibility of the measurements under defined conditions. Both accuracy and precision are typically assessed at multiple concentration levels within the validated range and expressed as percentage recovery (accuracy) and relative standard deviation or variance (precision).

Validation studies for Bupropion have reported accuracy and precision data for various analytical methods in different matrices wikipedia.orgmitoproteome.org. For instance, an HPLC method for Bupropion in plasma and urine reported recoveries between 96.00% and 97.12% and good precision wikipedia.org. These findings highlight the importance of rigorous evaluation of accuracy and precision during method validation for compounds structurally similar to this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. LOD and LOQ are critical parameters, particularly for impurity testing in pharmaceuticals and for detecting low concentrations in biological samples.

Reported LOD and LOQ values for Bupropion using various analytical techniques, such as HPLC with fluorescence detection, demonstrate the sensitivity achievable for this class of compounds wikipedia.org. For example, an HPLC method for Bupropion in plasma and urine reported LODs of 0.24 ng/mL and 0.72 ng/mL, respectively wikipedia.org. While specific LOD and LOQ values for this compound were not found, these examples for Bupropion illustrate the typical sensitivity levels that would be targeted and validated for the analysis of related compounds.

Robustness and Stability

Extensive scientific literature searches were conducted to gather information specifically on the robustness and stability of analytical methods for this compound and its metabolites. Robustness, in the context of analytical methods, refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage chem960.comnih.gov. Stability pertains to the ability of the analyte to remain unchanged in a sample, solution, or extract over a specified period under defined conditions chem960.comwikipedia.org.

Information regarding the analytical methodologies, robustness, and stability validation is commonly found for related compounds, such as bupropion and its known metabolites (e.g., hydroxybupropion, threohydrobupropion, and erythrohydrobupropion) uni-freiburg.degoogle.com. These studies often describe validation parameters in accordance with guidelines from regulatory bodies such as the ICH and FDA chem960.comnih.govwikipedia.org. Typical parameters evaluated include the effect of variations in mobile phase composition, flow rate, temperature, and column type on method performance (robustness), and the stability of the analyte in various matrices (e.g., plasma, aqueous solutions) under different storage conditions (e.g., temperature, freeze-thaw cycles, light) (stability) chem960.com.

While the principles and methodologies for assessing robustness and stability are well-established in analytical chemistry and applied to related compounds, specific data for this compound could not be retrieved from the conducted searches. Therefore, a detailed discussion with specific research findings and data tables focused exclusively on the robustness and stability of analytical methods for this compound cannot be provided based on the currently available information.

4 Fluoro Bupropion in the Context of Novel Psychoactive Substances Nps Research

Emergence and Surveillance of Fluorinated Cathinone (B1664624) Analogs

The landscape of NPS is characterized by the rapid appearance of new compounds, often structural modifications of existing controlled substances or their precursors. mdpi.combrjac.com.bracs.org Synthetic cathinones, in particular, represent a predominant group of NPS, with numerous analogs reported globally. acs.orgunodc.orgnih.gov The introduction of fluorine atoms into the structure of cathinone derivatives is a common strategy employed by clandestine chemists, leading to the emergence of fluorinated cathinone analogs. acs.org This structural modification can alter the pharmacological properties, potency, and metabolic pathways of the compounds, potentially allowing them to circumvent existing drug control legislation. acs.org

Surveillance systems, such as the UNODC Early Warning Advisory (EWA) and initiatives like wastewater analysis, are crucial for monitoring the emergence and spread of these new substances. unodc.orgnih.gov Wastewater surveillance, for instance, can provide insights into community-level consumption patterns of NPS, identifying prevalent compounds and tracking their geographical distribution and temporal trends. nih.gov While specific surveillance data solely focused on the emergence of 4-Fluoro Bupropion (B1668061) as a widely prevalent NPS is limited in the provided search results, its existence as a fluorinated bupropion analog places it within the broader category of emerging fluorinated cathinones that are subject to such monitoring efforts. acs.orgnih.govcore.ac.uk The continuous structural modification of synthetic cathinones in response to legislative controls underscores the dynamic nature of this market. acs.orgspringermedizin.de

In Vitro Pharmacological Profiling of NPS Analogues

In vitro pharmacological profiling is a critical step in understanding the potential effects and risks of newly emerging NPS like 4-Fluoro Bupropion. researchgate.netoup.comnih.gov These studies typically involve assessing the interaction of the substance with various neurobiological targets, particularly monoamine transporters (dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)) and receptors. nih.govresearchgate.netoup.comnih.govsmw.ch By comparing the in vitro profiles of NPS analogs to those of well-characterized substances with known clinical effects, researchers can predict their potential psychoactivity, potency, and mechanism of action. researchgate.netoup.comnih.govsmw.ch

For stimulants, potent inhibition of DAT and NET is often associated with lower psychoactive doses in humans. oup.comnih.gov The parent compound, bupropion, is known to inhibit the reuptake of dopamine (B1211576) and norepinephrine. researchgate.netnih.govpsu.edu While specific in vitro pharmacological data for this compound was not extensively detailed in the provided results, studies on other fluorinated cathinones and bupropion analogs suggest that the introduction of fluorine can influence their interactions with monoamine transporters. acs.orgcore.ac.uk In vitro studies can rapidly establish these profiles, providing valuable information for classifying NPS and predicting their potential effects in humans. researchgate.netoup.comnih.gov

Preclinical Behavioral Pharmacology in NPS Research

Preclinical behavioral pharmacology studies in animal models are essential for further characterizing the in vivo effects of NPS, including their potential for abuse and their toxicological profiles. unica.itnih.govacnp.org These studies can investigate various behavioral endpoints, such as locomotor activity, reward pathways (e.g., conditioned place preference, self-administration), and potential for inducing anxiety or psychosis. unica.itnih.govacnp.org While in vitro studies provide initial insights into molecular interactions, behavioral pharmacology allows for the assessment of the integrated effects of a substance within a living organism. researchgate.netunica.itnih.gov

Despite the importance of preclinical studies, only a small percentage of NPS have been examined in this manner due to the time and resources required. researchgate.netnih.gov Most preclinical research on NPS has focused on basic pharmacological mechanisms and addictive liability rather than comprehensive toxicity assessments. nih.gov Animal models of substance use disorders, such as intravenous self-administration, are used to characterize the toxicological effects and abuse potential of both classic drugs of abuse and NPS like synthetic cathinones. unica.it Although specific preclinical behavioral pharmacology studies on this compound were not prominently featured in the search results, the broader application of these techniques to synthetic cathinones and other NPS is well-established. unica.itnih.govunodc.org These studies play a role in informing risk assessments and legislative decisions regarding NPS. nih.gov

Analytical Detection and Identification in Forensic and Clinical Toxicology

The rapid emergence and structural diversity of NPS, including fluorinated analogs like this compound, pose significant challenges for analytical detection and identification in forensic and clinical toxicology laboratories. mdpi.combrjac.com.brnih.govfrontiersin.orgcfsre.org Traditional drug screening methods, such as immunoassays, may not detect these novel compounds. nih.govcfsre.org Therefore, more sophisticated analytical techniques are required. mdpi.combrjac.com.brnih.govfrontiersin.orgcfsre.org

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS), are the workhorse techniques for identifying unknown drugs in seized materials and biological samples. mdpi.combrjac.com.brnih.govfrontiersin.orgcfsre.orgoup.com These methods rely on identifying characteristic fragmentation patterns (mass spectra) and retention times. mdpi.combrjac.com.broup.com However, a major challenge with NPS is the lack of readily available reference standards and spectral libraries for newly emerging compounds. mdpi.combrjac.com.br

The identification of this compound in forensic or clinical samples would necessitate the use of such advanced analytical techniques. brjac.com.brnih.govfrontiersin.orgcfsre.org The compound has been identified as an impurity related to bupropion, and analytical methods for bupropion and its metabolites are well-described. synthinkchemicals.comricardinis.ptnih.gov However, specific validated methods for the routine detection and quantification of this compound as a potential NPS in biological matrices would be crucial for forensic and clinical purposes. The development of efficient multi-analyte methods capable of detecting a wide range of NPS, including synthetic cathinones and their fluorinated analogs, is an ongoing area of research in forensic toxicology. nih.govfrontiersin.orgojp.gov

Risk Assessment Frameworks for Designer Drugs

Risk assessment frameworks are essential for evaluating the potential public health risks associated with designer drugs and informing regulatory responses. fda.govresearchgate.neteuropa.eurhoworld.com These frameworks typically involve gathering and evaluating evidence from various sources, including pharmacological data (in vitro and preclinical), toxicological information, epidemiological data on prevalence and harms, and information on societal impacts. europa.euaaem.pl

Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) have established guidelines and processes for the risk assessment of new synthetic drugs. smw.cheuropa.eu These assessments aim to determine the potential threat posed by a substance, considering factors such as its psychoactive effects, potential for dependence, acute and chronic toxicity, and availability on the market. smw.cheuropa.euaaem.pl

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 4-Fluoro Bupropion?

Answer:
Synthesis should follow protocols analogous to bupropion derivatives, emphasizing regioselective fluorination. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for purity assessment. For novel compounds, include X-ray crystallography to confirm stereochemistry and stability testing under physiological conditions (e.g., pH, temperature) .

Basic: How do in vitro models differentiate this compound’s neurotransmitter reuptake inhibition from its parent compound?

Answer:
Use radiolabeled neurotransmitter uptake assays (e.g., [³H]-dopamine or [³H]-norepinephrine in synaptosomal preparations) to quantify inhibition potency. Compare dose-response curves between bupropion and this compound. Include negative controls (e.g., selective serotonin reuptake inhibitors) to confirm specificity. Validate findings with electrophysiological recordings in neuronal cultures .

Advanced: What strategies resolve contradictions in enantiomer-specific pharmacokinetics of this compound metabolites?

Answer:
Employ chiral LC-MS/MS on a Chiral AGP column to separate enantiomers of this compound and its hydroxy metabolites. Address racemization artifacts by analyzing fresh samples immediately post-collection and comparing with stored samples. Use population pharmacokinetic modeling to account for CYP2B6 genetic polymorphisms (e.g., CYP2B64 allele) that influence metabolite ratios .

Advanced: How can conflicting data on this compound’s efficacy in animal models of depression be analyzed?

Answer:
Apply meta-analytic frameworks to reconcile variability. For example:

  • Stratify studies by dose, species (e.g., mice vs. rats), and behavioral tests (e.g., forced swim test vs. tail suspension test).
  • Use interaction studies with adrenergic antagonists (e.g., prazosin) to isolate mechanisms.
  • Report effect sizes and confidence intervals to quantify therapeutic relevance .

Advanced: What methodological considerations ensure rigor in clinical trials testing this compound for cognitive enhancement?

Answer:

  • Design: Double-blind, placebo-controlled trials with crossover arms to mitigate placebo effects.
  • Outcomes: Use standardized cognitive batteries (e.g., Sternberg Memory Task, Continuous Performance Test) and control for confounders like nicotine withdrawal in smoking cessation studies.
  • Analysis: Apply intention-to-treat (ITT) and per-protocol analyses, with sensitivity testing for attrition bias .

Basic: What analytical techniques validate this compound’s stability in pharmacokinetic studies?

Answer:
Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor degradation products via LC-MS/MS and compare with reference standards. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Include chiral stability assessments to detect racemization .

Advanced: How do CYP2B6 polymorphisms influence this compound’s metabolic profile, and how is this addressed in pharmacogenetic studies?

Answer:
Genotype participants for CYP2B6 variants (e.g., *1/*4, *6/*6) and correlate with plasma concentrations of this compound and metabolites. Use nonlinear mixed-effects modeling (NONMEM) to quantify allele-specific clearance rates. For translational relevance, stratify dosing recommendations by genotype in pharmacokinetic simulations .

Advanced: What experimental designs mitigate bias when comparing this compound to bupropion in preclinical studies?

Answer:

  • Blinding: Use coded drug preparations to prevent observer bias.
  • Controls: Include both vehicle and bupropion-treated groups.
  • Power Analysis: Predefine sample sizes using effect sizes from pilot data.
  • Outcome Measures: Use automated scoring systems (e.g., video tracking for locomotor activity) to reduce subjectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.